3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a triazolopyrimidine derivative characterized by a propanoic acid moiety at position 2, an ethyl group at position 5, and a trifluoromethyl (CF₃) group at position 7 of the heterocyclic core. Its molecular formula is C₁₁H₁₁F₃N₄O₂, with a molecular weight of 288.23 g/mol and CAS number 1076196-64-9 .
Structure
3D Structure
Properties
IUPAC Name |
3-[5-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-2-6-5-7(11(12,13)14)18-10(15-6)16-8(17-18)3-4-9(19)20/h5H,2-4H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGVCBCPWKXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The trifluoromethyl group enhances the lipophilicity and stability of the compound, potentially improving its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of pathogens. The presence of the triazole ring is crucial for their antimicrobial properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
- Neurological Effects : Certain derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological Activity Data Table
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited moderate activity compared to standard antibiotics, suggesting potential as a lead compound for further development in tuberculosis treatment.
- Cytotoxicity Assays : In vitro assays on MCF-7 breast cancer cells demonstrated that the compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis through caspase activation.
- Neuroprotective Studies : Research on neuronal cell lines showed that the compound could mitigate oxidative stress-induced damage. It was found to reduce levels of reactive oxygen species (ROS) and improve cell viability under stress conditions.
Comparison with Similar Compounds
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Molecular Formula : C₁₆H₁₃F₃N₄O₃
- Molecular Weight : 366.30 g/mol
- CAS : 1160246-12-7
- Key Differences : The ethyl group in the target compound is replaced with a 3-methoxyphenyl substituent. The methoxy group may improve aqueous solubility but could reduce membrane permeability compared to the hydrophobic ethyl group.
3-[5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
3-[5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Molecular Formula : C₁₈H₁₇F₃N₆O₂
- CAS : 1018151-19-3
- Key Differences : Incorporation of a pyrazole ring at position 5 may enhance π-π stacking interactions with aromatic residues in target proteins.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
*LogP values estimated using fragment-based methods.
Q & A
Q. Table 1: Synthetic Methods for Triazolopyrimidine Derivatives
| Method | Key Reagents/Conditions | Purification Technique | Reference |
|---|---|---|---|
| One-pot reaction | APTS catalyst, ethanol | Column chromatography | |
| Additive-assisted | Efficient additive, reflux | Recrystallization | |
| Amine coupling | Ethanol, 60°C, TLC monitoring | Column chromatography |
[Advanced] How can reaction yields be optimized during synthesis?
Yield optimization requires systematic testing of variables:
- Catalyst screening : Evaluate alternatives to APTS (e.g., Brønsted acids or metal catalysts) .
- Solvent polarity : Test solvents like DMF or THF to improve solubility of intermediates .
- Temperature gradients : Perform reactions under microwave irradiation for faster kinetics .
[Basic] What analytical techniques confirm structural integrity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; ¹⁹F NMR for trifluoromethyl group verification .
- Mass spectrometry (MS) : To validate molecular weight (e.g., C12H13F3N4O2, MW 302.25) .
- X-ray crystallography : For definitive crystal structure determination .
[Advanced] How to resolve discrepancies in reported biological activity data?
Contradictions may arise from assay variability or impurity effects. Strategies include:
- Reproducibility studies : Replicate assays under standardized conditions (e.g., enzyme concentration, pH) .
- Meta-analysis : Compare data across studies while controlling for variables like purity (≥95% recommended) .
- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .
[Basic] What purity standards are acceptable for pharmacological studies?
Purity ≥95% is typical, validated by:
- HPLC : Baseline separation of peaks with UV detection at 254 nm .
- TLC : Single spot under UV light (e.g., EtOAc/light petroleum eluent) .
Q. Table 2: Purity Benchmarks
| Purity (%) | Analytical Method | Source Compound | Reference |
|---|---|---|---|
| 95 | Not specified | Triazolopyrimidine analog | |
| >98.0 | HPLC | Trifluoromethyl derivative |
[Advanced] How to improve aqueous solubility for in vivo studies?
- Prodrug design : Synthesize ester derivatives (e.g., ethyl propanoate) to enhance lipophilicity .
- Salt formation : React with sodium or potassium hydroxide to generate water-soluble salts .
- Nanoparticle encapsulation : Use lipid-based carriers to improve bioavailability .
[Basic] How to confirm the presence of the trifluoromethyl group?
- ¹⁹F NMR : A singlet near -60 ppm confirms the -CF3 group .
- X-ray photoelectron spectroscopy (XPS) : Detect fluorine atoms in the crystal lattice .
[Advanced] How to design enzyme inhibition kinetics experiments?
- Assay conditions : Use 10 mM ATP, pH 7.4, and 25°C for consistency .
- Data analysis : Apply Michaelis-Menten or Hill equations to calculate IC50 and Ki values .
- Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .
[Basic] What storage conditions preserve compound stability?
- Temperature : Store at -20°C in airtight containers to prevent degradation .
- Light sensitivity : Use amber vials to avoid photolytic cleavage .
[Advanced] How to address metabolic instability in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
